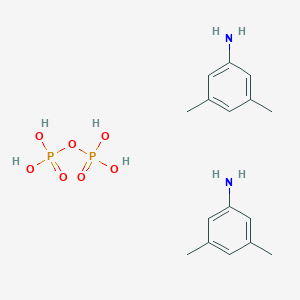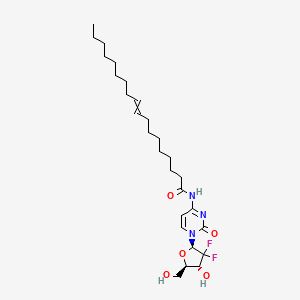
2'-Deoxy-2',2'-difluoro-N-octadec-9-enoylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine is a synthetic nucleoside analog This compound is characterized by the presence of fluorine atoms at the 2’ position of the deoxyribose sugar and an octadec-9-enoyl group attached to the cytidine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine typically involves multiple steps, starting from a protected ribofuranose derivative. The key steps include:
Fluorination: Introduction of fluorine atoms at the 2’ position of the ribofuranose sugar. This is often achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Glycosylation: Coupling of the fluorinated sugar with a protected cytidine base. This step usually requires a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: Removal of protecting groups to yield the final nucleoside analog.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Fine-tuning temperature, solvent, and catalyst concentrations to maximize yield.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and as a research reagent in molecular biology.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Polymerases: The presence of fluorine atoms can disrupt the activity of DNA and RNA polymerases, leading to chain termination.
Induce Mutations: The compound can cause mutations in the viral genome, rendering the virus non-infectious.
Trigger Apoptosis: In cancer cells, it can induce apoptosis by interfering with DNA replication and repair mechanisms.
Comparison with Similar Compounds
2’-Deoxy-2’,2’-difluoro-N-octadec-9-enoylcytidine is unique due to its specific structural modifications. Similar compounds include:
2’-Deoxy-2’,2’-difluorocytidine: Known for its antiviral properties.
2’-Deoxy-2’-fluoro-β-D-arabinonucleic acid (2’F-ANA): Used in gene silencing and antisense therapies.
Gemcitabine: A well-known chemotherapeutic agent used in the treatment of various cancers.
These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.
Properties
CAS No. |
210829-32-6 |
|---|---|
Molecular Formula |
C27H43F2N3O5 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]octadec-9-enamide |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)30-22-18-19-32(26(36)31-22)25-27(28,29)24(35)21(20-33)37-25/h9-10,18-19,21,24-25,33,35H,2-8,11-17,20H2,1H3,(H,30,31,34,36)/t21-,24-,25-/m1/s1 |
InChI Key |
JYJZIVPBAHOHBS-NQHRYMMQSA-N |
Isomeric SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


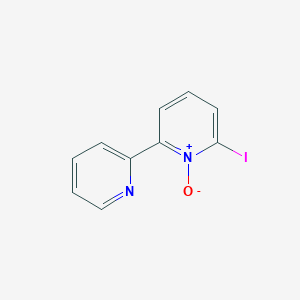
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
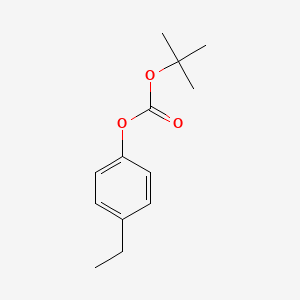
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
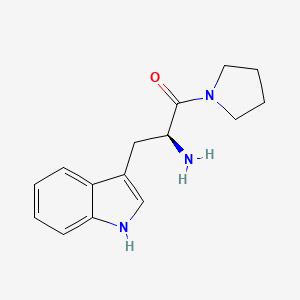
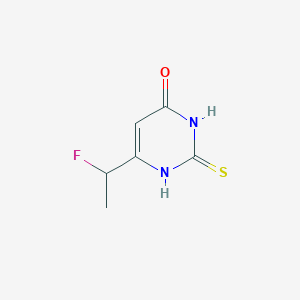
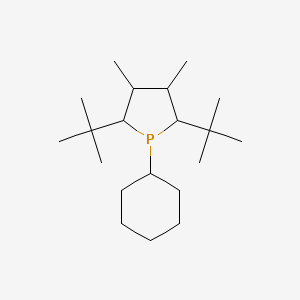
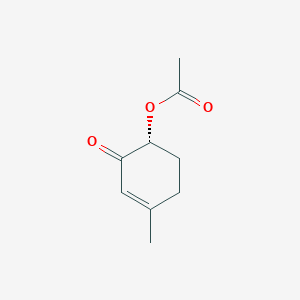

![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
